molecular formula C8H7ClO2 B042575 2-Chlorophenylacetic acid CAS No. 2444-36-2

2-Chlorophenylacetic acid

Cat. No. B042575
CAS RN: 2444-36-2
M. Wt: 170.59 g/mol
InChI Key: IUJAAIZKRJJZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Chlorophenylacetic acid can be synthesized through various methods, including the hydrolysis reaction of p-chlorobenzyl cyanide in alkaline aqueous solution, using phase transfer catalysts. Factors affecting the yield of this hydrolysis reaction have been studied to optimize the synthesis process (Zeng-Xia Zhao, 2001). Additionally, carbonylation of 2,4-dichlorobenzyl chloride has been shown to be an effective method for producing 2,4-dichlorophenylacetic acid, with conditions optimized for high yield (He Li et al., 2019).

Molecular Structure Analysis

The structure of 2-chlorophenylacetic acid and its derivatives has been elucidated using various analytical techniques. For example, the carbonylation reaction leading to 2-chloro-3-phenylbenzoic acid has been studied, revealing insights into the steric interactions and supramolecular synthons influencing the molecular structure (V. Boyarskiy et al., 2009).

Chemical Reactions and Properties

2-Chlorophenylacetic acid undergoes various chemical reactions, including esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, highlighting the compound's reactivity and potential for further chemical modification (Yang Lirong, 2007).

Physical Properties Analysis

The solubility of 2-chlorophenylacetic acid in various solvents has been determined, providing essential data for its application in industrial processes. The solubility increases with temperature, and the compound exhibits higher solubility in polar solvents such as 2-butanone and acetone compared to nonpolar solvents like water and cyclohexane (Hua Huang & Haizhen Yang, 2018).

Chemical Properties Analysis

Studies on the chemical properties of 2-chlorophenylacetic acid, including its interaction with other compounds and its behavior under different conditions, are crucial for its application. Research into the catalytic degradation of 2,4-dichlorophenoxyacetic acid by nano-Fe2O3 activated peroxymonosulfate has revealed the influence of various factors on degradation efficiency and provided insights into the compound's environmental impact (N. Jaafarzadeh et al., 2017).

Scientific Research Applications

  • Solubility studies indicate that 2-chlorophenylacetic acid has higher solubility in 2-butanone compared to acetonitrile, toluene, ethylbenzene, cyclohexane, and water. This solubility increases with temperature (Huang & Yang, 2018).

  • A method has been developed using high-performance liquid chromatography (HPLC) with electrochemical detection for determining trace levels of chlorophenoxy acid herbicides like 2,4-D in ground and drinking water, ensuring compliance with regulatory limits for pesticides (Wintersteiger, Goger, & Krautgartner, 1999).

  • 2,4-D inhibits polyamine biosynthesis in cultured Chinese hamster ovary cells, revealing a potential mechanism for its toxic effects on animal cells (Rivarola & Balegno, 1991).

  • New Cd(II) carboxylates, potentially including 2-chlorophenylacetic acid derivatives, show promise for antibacterial, anti-leishmanial, and anti-glycation activities. These compounds may have applications in biological, optoelectronic, and electrical fields (Usman et al., 2020).

  • Studies suggest that 2,4-D acid and its derivatives do not exhibit genotoxic potential in vitro or in vivo, supporting their lack of carcinogenic potential in mice and rats (Charles et al., 1999).

  • However, low concentrations of 2,4-D can induce cell transformation and genotoxic effects in mammalian cells, indicating potential hazards to humans (Maire, Rast, Landkocz, & Vasseur, 2007).

  • Pre-magnetization of Fe-C activated persulfate significantly improves the degradation and dechlorination efficiency of 2,4-D, offering a promising approach for environmental protection and reducing post-treatment costs (Li, Zhou, & Pan, 2018).

Safety And Hazards

2-Chlorophenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAAIZKRJJZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179194
Record name (2-Chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenylacetic acid

CAS RN

2444-36-2
Record name (2-Chlorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Chlorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorophenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLOROPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

225.5 g (1 mol) of N-t.-butyl-(2-chlorophenyl)-acetamide (melting point: 128°-130° C.) and 281 g of 15% strength NaOH (1.05 mols) are heated at 260° C., while stirring, for 3 hours in a 0.7 l nickel autoclave. The autoclave is cooled and the reaction mixture is run into a distillation apparatus. Distillation through a 30 cm column up to a head temperature of 100° C. gives 71.5 g of t.-butylamine of 97% purity, corresponding to a yield of 95% of the theoretical yield. 200 ml of water and 100 ml of 30% strength hydrochloric acid are added to the distillation bottom product. The acid which has been precipitated is filtered off with suction and dried in vacuo. 157.8 g of o-chlorophenylacetic acid of melting point 95° C. are obtained.
Name
butyl-(2-chlorophenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 L
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenylacetic acid
Reactant of Route 2
2-Chlorophenylacetic acid
Reactant of Route 3
2-Chlorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Chlorophenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Chlorophenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-Chlorophenylacetic acid

Citations

For This Compound
114
Citations
H Huang, H Yang - Journal of Chemical & Engineering Data, 2018 - ACS Publications
… data are reported for 2-chlorophenylacetic acid. The study on … 2-chlorophenylacetic acid, it is necessary to study the solubility and thermodynamic properties of 2-chlorophenylacetic acid …
Number of citations: 5 pubs.acs.org
MAVR da Silva, AIMCL Ferreira, SMM Sousa - The Journal of Chemical …, 2008 - Elsevier
… For 2-chlorophenylacetic acid, it is necessary to consider a correction term of 4 kJ · mol −1 … that is not present in the case of 2-chlorophenylacetic acid. For this compound, the carbon …
Number of citations: 33 www.sciencedirect.com
DG Crosby, E Leitis - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
… 2- Chlorophenylacetic Acid. The driedneutral etherextract of the irradiation mixture, … minutes) represented the methyl ester of unchanged 2-chlorophenylacetic acid, while the …
Number of citations: 38 pubs.acs.org
L Wen, H Yin, W Li, D Wang - Inorganica Chimica Acta, 2010 - Elsevier
… 2-Chlorophenylacetic acid (0.085 g, 0.5 mmol) and sodium ethoxide (0.6 mmol) were added to a stirred solution of methanol (30 ml) in a Schlenk flask and stirred for 0.5 h. …
Number of citations: 36 www.sciencedirect.com
H Xu, Q Wang, J Zhu, J Deng, L Cun, X Cui… - Organic & …, 2005 - pubs.rsc.org
… For example, α-bromo-2-chlorophenylacetic acid, which is an important intermediate for some medicines, 4–6 was resolved by such bases in low yield (<25%). Recently, the Mravik …
Number of citations: 21 pubs.rsc.org
J Janczak - Journal of Molecular Structure, 2016 - Elsevier
… Crystallization of melamine with 2-chlorophenylacetic acid yield hydrated ionic … Within chlorophenylacetic acid isomers only in 2-chlorophenylacetic acid isomer as the stronger acid the …
Number of citations: 8 www.sciencedirect.com
N Muhammad, M Ikram, S Rehman, S Ali… - Journal of Molecular …, 2019 - Elsevier
… The copper complex (1) was prepared by dropwise addition of a methanolic solution of 2-chlorophenylacetic acid (1.02 g, 6.0 mmol) to a constantly stirred methanolic solution of …
Number of citations: 16 www.sciencedirect.com
A Mumtaz - 2010 - repository.pastic.gov.pk
… Standard homologation sequence of the 2-cholobenzoic acid afforded the 2-chlorophenylacetic acid which was on esterification and reduction with sodium borohydride in …
Number of citations: 0 repository.pastic.gov.pk
JB Nikolić, GS Ušćumlić… - International Journal of …, 2009 - Wiley Online Library
The rate constants for the reaction of 2‐substituted cyclohex‐1‐eneacetic and 2‐substituted phenylacetic acids with diazodiphenylmethane were determined in various aprotic solvents …
Number of citations: 4 onlinelibrary.wiley.com
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.